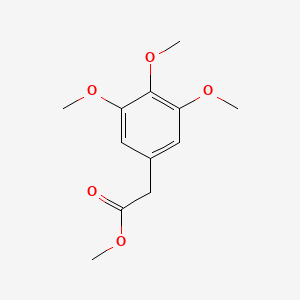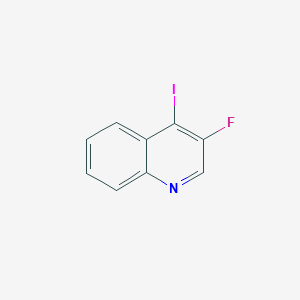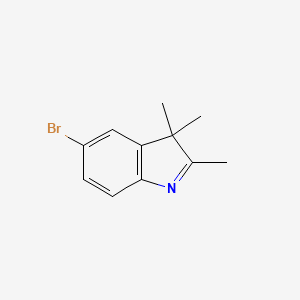
5-Bromo-2,3,3-trimethyl-3H-indole
Vue d'ensemble
Description
Comprehensive Analysis of 5-Bromo-2,3,3-trimethyl-3H-indole
5-Bromo-2,3,3-trimethyl-3H-indole is a derivative of the indole compound, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The papers provided discuss various bromoindole derivatives, their synthesis, and properties, which can be related to the understanding of 5-Bromo-2,3,3-trimethyl-3H-indole.
Synthesis Analysis
The synthesis of bromoindole derivatives is a key area of interest due to their potential applications in drug development and other chemical industries. For instance, the synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from bromoindole derivatives has been reported, which are used as photoaffinity labels in biological functional analysis . Another study describes the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which was achieved through a reaction promoted by NBS without the need for metal catalysts, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives has been extensively studied using various techniques. X-ray crystallography has been used to determine the structure of these compounds, revealing details about their molecular geometry and intermolecular interactions . For example, the crystal structure of a bromoindole derivative showed the presence of hydrogen bonds and C-H...π interactions, which are important for the stability of the crystal structure . These findings provide insights into the molecular structure of 5-Bromo-2,3,3-trimethyl-3H-indole.
Chemical Reactions Analysis
Bromoindole derivatives participate in various chemical reactions that are crucial for their functionalization and application. The reaction of indole with Br2 has been shown to produce a hexabrominated indole trimer, which indicates the reactivity of indole derivatives towards halogenation . This reactivity could be relevant for the chemical reactions involving 5-Bromo-2,3,3-trimethyl-3H-indole.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole derivatives have been characterized using spectroscopic, thermal, and computational methods. The thermal stability of these compounds has been reported, with some showing good stability up to 215°C . Additionally, computational methods such as DFT and TD-DFT have been employed to explore the electronic spectra and molecular orbital energy level diagrams, which are essential for understanding the electronic properties of these molecules . These studies provide a foundation for predicting the properties of 5-Bromo-2,3,3-trimethyl-3H-indole.
Applications De Recherche Scientifique
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : Indole derivatives are used in multicomponent reactions for the synthesis of complex organic compounds .
- Methods : The Ugi reaction of indole-3-aldehydes, propargylamine, acids, and isocyanides can produce indole derivatives in good yields .
- Results : The synthesis of indole derivatives through these methods can result in complex organic compounds with varied properties .
-
Fluorescent Probes
- Field : Analytical Chemistry
- Application : Indole derivatives are used as fluorescent probes for biological and electrochemical sensing .
- Methods : These derivatives are designed based on the donor-π-acceptor (D-π-A) concept and exhibit positive solvatochromism .
- Results : These derivatives show dramatic color and fluorescence responses due to the protonation of the nitrogen and oxygen-containing groups .
Safety And Hazards
The safety information for “5-Bromo-2,3,3-trimethyl-3H-indole” indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLZEOAVCFTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459476 | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,3-trimethyl-3H-indole | |
CAS RN |
54136-24-2 | |
| Record name | 5-Bromo-2,3,3-trimethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


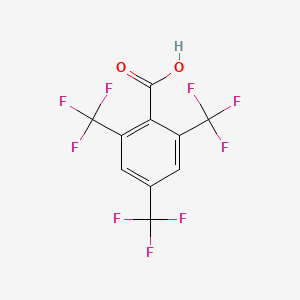
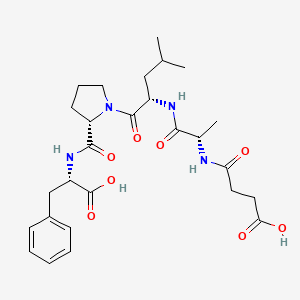

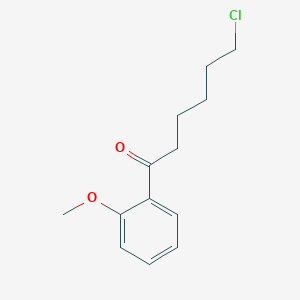

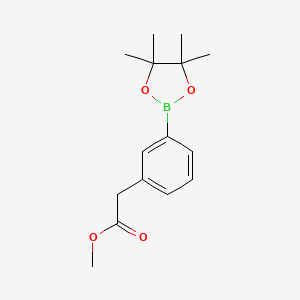
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
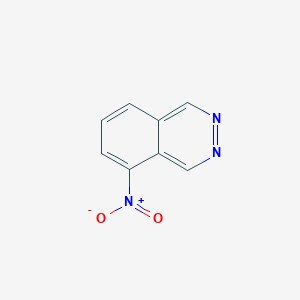
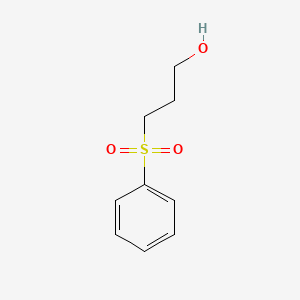
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
